Product packaging for Icr 191-OH(Cat. No.:CAS No. 38915-18-3)

Icr 191-OH

Cat. No.: B1195663
CAS No.: 38915-18-3
M. Wt: 432.8 g/mol
InChI Key: OXQSPWOGNCFWOR-UHFFFAOYSA-N
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Description

Historical Context of Acridine (B1665455) Compounds as Intercalating Agents

The use of acridines as antimicrobial agents dates back to the early 20th century. oup.com A pivotal discovery in the understanding of their interaction with DNA was reported by Lerman, who suggested a noncovalent intercalative process. usp.br This finding established that some compounds with biological activity, including early anticancer agents, exerted their effects by interacting with DNA through intercalation. usp.br Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. nih.govontosight.ai This interaction can disrupt fundamental cellular processes such as DNA replication and transcription. ontosight.airesearchgate.net

Classification and Structural Characteristics of ICR Compounds within Heterocyclic Nitrogen Mustards

ICR compounds belong to the class of heterocyclic nitrogen mustards. nih.govsigmaaldrich.comnih.gov Nitrogen mustards are a type of bio-alkylating agent that can form reactive intermediates which interact electrophilically with electron-rich groups in biomacromolecules, including DNA, by forming covalent bonds. nih.gov This interaction can lead to DNA binding and cross-linking, thereby inhibiting DNA replication and cell proliferation. nih.gov Heterocyclic compounds are cyclic organic compounds containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within the ring structure. medchemexpress.combritannica.com The acridine moiety itself is a nitrogen heterocycle. wikipedia.org ICR compounds utilize the acridine structure as a carrier to target alkylating agents to DNA. nih.gov

Delineation of ICR 191-OH as a Specific Research Subject within the ICR Family

This compound is a specific compound within the family of ICR mutagens. It is structurally related to ICR 191. researchgate.netnih.gov While ICR 191 contains a 2-chloroethyl group on its side chain, which is associated with its mutagenic activity, this compound differs structurally. researchgate.netnih.gov The PubChem CID for this compound is 114955. nih.gov Its molecular formula is C₁₉H₂₄Cl₃N₃O₂. nih.gov In contrast, ICR 191 (specifically, ICR-191 dihydrochloride) has a PubChem CID of 104809 and a molecular formula of C₁₉H₂₃Cl₄N₃O or C₁₉H₂₁Cl₂N₃O·2ClH. sigmaaldrich.comnih.gov This structural difference, specifically the presence of a hydroxyl group in this compound compared to the chloroethyl group in ICR 191, is significant in determining their biological activities. researchgate.netnih.gov

Academic Rationale for Comprehensive Investigation of this compound Mechanisms and Interactions

The comprehensive investigation of this compound is driven by the need to understand the relationship between its specific chemical structure and its biological effects, particularly in comparison to other ICR compounds like ICR 191. Research has shown that the presence or absence of the 2-chloroethyl group significantly impacts the mutagenic properties of these compounds. researchgate.netnih.gov Studies comparing this compound and ICR 191 aim to elucidate how subtle structural variations within the ICR family influence their interaction with DNA and their mutagenic potential. researchgate.netnih.gov Understanding the mechanisms by which this compound interacts with biological systems, even if its mutagenic activity differs from its parent compound, contributes to the broader knowledge of DNA-ligand interactions and the design of compounds with targeted biological activities. mdpi.comresearchgate.net The study of such compounds aids in exploring the genetic basis of traits and understanding the mechanisms of mutagenesis. scbt.com

Here is a table summarizing some key properties of this compound:

PropertyValueSource
PubChem CID114955 nih.gov
Molecular FormulaC₁₉H₂₄Cl₃N₃O₂ nih.gov
CAS Number38915-18-3 nih.gov
Molecular Weight432.8 g/mol (Computed) nih.gov
IUPAC Name2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24Cl3N3O2 B1195663 Icr 191-OH CAS No. 38915-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38915-18-3

Molecular Formula

C19H24Cl3N3O2

Molecular Weight

432.8 g/mol

IUPAC Name

2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride

InChI

InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H

InChI Key

OXQSPWOGNCFWOR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl

Synonyms

ICR 191-OH
ICR 191OH
ICR-191-OH
ICR-191OH

Origin of Product

United States

Synthesis and Derivatization Methodologies for Icr 191 Oh Research

Established Synthetic Pathways for Acridine (B1665455) Derivatives Relevant to ICR 191-OH

Acridine and its derivatives can be synthesized through numerous methods. Historically, acridine was first isolated from coal tar. wikipedia.orgnih.gov Modern synthetic approaches offer more controlled and efficient routes.

One prevalent method for producing acridines is the Ullmann synthesis, which involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, followed by a cyclization step to yield acridone. Subsequent reduction and dehydrogenation steps can then afford the acridine core. nih.govrsc.org

The Bernthsen acridine synthesis is another classic method, involving the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride. wikipedia.orgnih.gov This method is particularly useful for generating derivatives substituted at the meso carbon atom (the 9-position). wikipedia.org

Other older methods include condensing diphenylamine with chloroform (B151607) in the presence of aluminum chloride, passing vapors of orthoaminodiphenylmethane over heated litharge, or heating salicylaldehyde (B1680747) with aniline (B41778) and zinc chloride. wikipedia.org The Lehmstedt-Tanasescu reaction is a classic method for synthesizing acridones. wikipedia.org

More recent developments include modular approaches leveraging synergistic catalysis, such as the combination of photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation. chemistryviews.org This method allows for the synthesis of diverse acridine compounds, including unsymmetric and multi-substituted derivatives, offering a versatile and efficient route for exploring a wider range of acridine structures. chemistryviews.org

Strategies for Targeted Synthesis of this compound and its Analogs for Mechanistic Studies

Targeted synthesis of specific acridine derivatives like this compound and its analogs is essential for detailed mechanistic studies of their interactions with biological targets. The synthesis typically involves constructing the acridine ring system and then introducing the specific substituents and the characteristic side chain.

While detailed specific synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of related 9-amino-substituted acridines provides relevant strategies. rsc.org These often involve the reaction of a substituted 9-chloroacridine (B74977) with an appropriate diamine or amino alcohol to attach the side chain at the 9-position.

For example, the synthesis of acridine-based imidazolium (B1220033) salts, which are also 9-substituted acridines, has been achieved by coupling imidazoles with 9-chloroacridines. rsc.org The 9-chloroacridine precursors themselves can be obtained through methods like the Ullmann condensation of 2-chlorobenzoic acids with anilines. rsc.org

Strategies for synthesizing analogs of this compound for mechanistic studies would involve modifying the substituents on the acridine ring (e.g., the chlorine and methoxy (B1213986) groups) or altering the structure of the aminoalkylaminoethanol side chain. This could involve varying the length of the alkyl chain, introducing branching, or modifying the terminal hydroxyl group or the secondary amine. These modifications allow researchers to probe the impact of different structural features on the compound's activity and mechanism of action.

Advanced Chemical Techniques for Purity and Characterization of this compound in Research

Ensuring the purity and accurate characterization of synthesized this compound and its analogs is paramount for reliable research findings. Advanced chemical techniques are employed for these purposes.

Chromatographic methods are widely used for both purification and purity determination of acridine derivatives. High-performance liquid chromatography (HPLC) is a standard technique for analyzing the purity of synthesized compounds and separating impurities. nih.govresearchgate.net Capillary liquid chromatography (CLC) has also been applied for quantification and impurity profiling of newly synthesized acridine thioderivatives, demonstrating its suitability for purity determination of test batches. nih.gov The mobile phase composition and stationary phase are optimized to achieve satisfactory separation of impurities from the main acridine component. nih.gov

Spectroscopic techniques are crucial for the structural characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the arrangement of atoms. rsc.orgmdpi.commdpi.com Infrared (IR) spectroscopy can confirm the presence of specific functional groups. mdpi.com Mass spectrometry (MS), such as Electrospray Ionization (ESI) MS, is used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity. rsc.orgmdpi.commdpi.com High-resolution mass spectrometry (HR-MS) offers even greater accuracy in mass determination. mdpi.com

Elemental analysis is another technique used to confirm the high purity of compounds, ensuring the elemental composition matches the theoretical formula. rsc.orgmdpi.com

For purity determination, methods like CLC can measure calibration curves of acridine derivatives, allowing for the determination of limits of detection and quantification. nih.gov This provides a quantitative measure of the purity of the synthesized material.

Design and Synthesis of Derivatized this compound for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound affect its biological activity. For this compound, this involves the rational design and synthesis of derivatized analogs with specific structural changes.

The design of derivatized this compound for SAR studies is guided by the core structure of the acridine ring and the attached side chain. Modifications can be planned at various positions:

Acridine Ring Modifications: Altering or adding substituents to the acridine ring system at positions other than the 9-position where the side chain is attached. This could involve changing the nature or position of the chlorine and methoxy groups present in this compound, or introducing new substituents.

Side Chain Modifications: Varying the structure of the 2-[3-(amino)propylamino]ethanol side chain. This is a key area for SAR, as the length and nature of the linker and the terminal functional group can significantly influence interactions with biological targets. Modifications could include changing the number of methylene (B1212753) units in the propyl linker, introducing different amino groups (primary, secondary, tertiary, or quaternary), or replacing the terminal hydroxyl group with other functionalities.

The synthesis of these derivatized analogs utilizes established acridine synthesis methods and subsequent functionalization reactions. For example, synthesizing analogs with modified side chains would likely involve preparing appropriately substituted amines or amino alcohols and coupling them with a 9-chloroacridine intermediate. rsc.org

Research findings on SAR in acridine derivatives highlight the importance of specific structural features. For instance, studies on other acridine derivatives have indicated that the substitution pattern, particularly with groups like methoxy or electron-deficient nitro groups, can be crucial for activity and selectivity. mdpi.com The length and nature of basic side chains at the 9-position are also known to be essential for their biological properties, with optimal lengths often involving two or three methylene units between amino groups. mdpi.com

Data from SAR studies on related acridine compounds can inform the design of this compound analogs. While specific SAR data for this compound itself regarding its synthesis and derivatization were not detailed, the general principles of acridine SAR, which often involve systematic modification of the core and side chain, are applicable.

Molecular Mechanisms of Interaction with Genetic Material

DNA Intercalation Dynamics and Structural Prerequisites for Acridine (B1665455) Mutagens

DNA intercalation is a process where planar aromatic molecules insert themselves between adjacent base pairs of the DNA double helix. This insertion causes a local unwinding and elongation of the DNA structure. Acridine compounds, including ICR 191-OH, are well-established intercalating agents nih.govresearchgate.net. The planar, three-ring structure of acridines is ideally suited for stacking between the relatively flat surfaces of DNA base pairs nih.govresearchgate.net.

The intercalation process is typically favored by a positive charge on the acridine ring system or its substituents, which allows for favorable electrostatic interactions with the negatively charged DNA phosphate (B84403) backbone oup.com. The dimensions of the acridine ring system are comparable to those of a DNA base pair, facilitating their insertion and maximizing pi-pi stacking interactions with the surrounding bases nih.govacs.org.

Intercalation causes a physical distortion of the DNA duplex. This includes an increase in the distance between the base pairs flanking the intercalated molecule (from approximately 3.4 Å to 6.8 Å) and a local unwinding of the helix nih.gov. These structural changes can interfere with the processes of DNA replication and transcription.

Induction of Frameshift Mutations: Theoretical Models and Experimental Evidence for this compound

This compound is a potent inducer of frameshift mutations, particularly in bacterial systems like Salmonella typhimurium nih.govannualreviews.orgasm.org. Frameshift mutations involve the insertion or deletion of one or more nucleotides within a gene sequence, which alters the reading frame during protein synthesis and typically leads to a non-functional protein.

The generally accepted model for frameshift mutagenesis by intercalating agents like acridines involves the stabilization of slipped-strand mispairing during DNA replication nih.gov. When an intercalating molecule is inserted into the DNA template strand, it can cause a temporary pause or stutter in the DNA polymerase. This pause increases the likelihood that the newly synthesized strand or the template strand can slip, leading to a misalignment of base pairs, particularly in regions containing repetitive sequences nih.govpnas.org. If this slipped structure is stabilized by the intercalated molecule and persists through replication, it can result in the insertion or deletion of nucleotides in the daughter strand.

Experimental evidence strongly supports the role of this compound as a frameshift mutagen. Studies in Salmonella typhimurium have shown that ICR 191-induced mutations are primarily frameshifts and are effectively reverted by ICR compounds but not typically by base analogs that cause base substitutions annualreviews.org. These mutations often occur in specific DNA sequences, particularly runs of G/C base pairs annualreviews.org.

Data from studies on ICR 191 in Salmonella typhimurium histidine operon mutants have categorized the induced frameshift mutations into different classes based on their reversion properties. asm.org:

Mutation ClassReversion by ICR 191Reversion by Nitrosoguanidine (NG)Proposed Mechanism
Class INoNoDeletions or multiple frameshifts
Class IINoNoSpontaneous reversions, likely deletions in non-G/C runs
Class IIIYesNoFrameshifts in G/C runs
Class IVYesYes+1 G/C pair additions in G/C runs

Studies in transgenic zebrafish have also demonstrated that ICR 191 induces frameshift mutations, predominantly single G:C pair insertions, often at specific sites like CC sequences nih.gov.

Formation of Specific DNA Adducts, Including Guanine (B1146940) N7 Adducts, by Related Acridine Compounds

While the primary mechanism of mutagenesis for simple acridine intercalators is thought to be through non-covalent intercalation and the induction of slipped mispairing, some acridine derivatives, particularly those with reactive side chains like mustard groups, can also form covalent DNA adducts oup.comnih.gov. ICR 191 is described as an acridine half-mustard and has been noted to have mustard-like alkylating properties in addition to its intercalating ability nih.gov.

Related acridine compounds, such as platinum-acridine conjugates, have been shown to form specific DNA adducts, predominantly at the N7 position of guanine residues acs.orgsemanticscholar.org. This position in the major groove of DNA is a common site for alkylation by various mutagens and carcinogens nih.gov. For instance, a platinum-acridinylthiourea conjugate (PT-ACRAMTU) binds to guanine-N7, with the acridine moiety simultaneously intercalating into the adjacent base pair step acs.orgsemanticscholar.org. This dual binding mode influences the local DNA structure, causing unwinding and lengthening at the adduction/intercalation site acs.org.

While direct evidence detailing the specific DNA adducts formed by this compound itself is less extensively documented compared to its intercalation and frameshift induction, its classification as an acridine half-mustard with alkylating properties suggests a potential for covalent interaction with DNA bases, possibly including guanine N7, similar to other reactive acridine derivatives. However, the mutagenic mechanism of this compound, particularly its strong induction of frameshifts, is primarily attributed to its intercalating ability annualreviews.org.

Influence of DNA Topology and Sequence Context on this compound Interaction Fidelity

The interaction of intercalating agents like this compound with DNA can be influenced by DNA topology and sequence context.

DNA topology, such as supercoiling, can affect the accessibility and binding of intercalating molecules. Intercalation causes unwinding of the DNA helix, which can be accommodated by changes in supercoiling. Positive supercoiling, which can be induced by processes like transcription, might either hinder or facilitate intercalation depending on the specific context nih.gov.

The sequence context of DNA plays a significant role in the binding affinity and mutagenic specificity of intercalating agents. ICR 191 has shown a preference for inducing frameshift mutations in regions containing runs of G/C base pairs annualreviews.orgnih.gov. This suggests that the stability of the intercalated complex and the propensity for slipped mispairing are influenced by the local DNA sequence. Studies with related acridine compounds have also indicated sequence preferences for intercalation and adduct formation, such as the selectivity of a platinum-acridine conjugate for 5'-CG sites acs.orgsemanticscholar.org.

Experimental data on the influence of gene induction on ICR 191 mutagenesis in Escherichia coli suggests that processes like transcription or translation in the vicinity of an ICR 191-induced mutation can stimulate reversion, indicating a link between active gene expression and the mutagenic process nih.gov. This highlights the potential influence of DNA dynamics and protein interactions associated with these processes on the fidelity of DNA interaction with this compound.

Metabolic Transformation Pathways and Their Impact on Research Findings

In Vitro Biotransformation of ICR 191-OH by Hepatic S-9 Fractions

In vitro studies employing hepatic S-9 fractions have demonstrated that this compound undergoes metabolic transformation. The presence of S-9 mix, containing rat liver S-9 fractions, has been shown to decrease the mutagenic activity of this compound in assays like the Salmonella/microsome test. researchgate.netnih.gov This suggests that enzymes present in these liver fractions are capable of metabolizing this compound, leading to its deactivation. Preparations from Chinese hamster ovary (CHO) cells also decreased the genotoxicity of this compound in the Salmonella reversion test and a DNA-repair test in E. coli. nih.gov

Identification of Specific Enzymes and Co-factors Involved in this compound Metabolic Deactivation

While specific enzymes directly responsible for the metabolism of this compound are not explicitly detailed in the search results, the involvement of NADPH-requiring enzymes in the deactivation of related ICR compounds, such as ICR 191, has been noted. researchgate.netnih.gov Aroclor 1254, a known enzyme inducer, strongly stimulated the activity of these NADPH-requiring enzymes responsible for ICR deactivation. researchgate.netnih.gov This implies that similar enzymatic systems, likely involving cytochrome P450 enzymes and requiring cofactors like NADPH, may be involved in the metabolic deactivation of this compound. biorxiv.orgescholarship.orgresearchgate.net

Modulatory Effects of Metabolic Systems on Observed Mutagenic Activity in Experimental Assays

Metabolic systems, particularly those present in liver S-9 fractions, have a significant modulatory effect on the observed mutagenic activity of this compound. Studies using the Salmonella/microsome test have shown a decrease in the mutagenic activity of this compound in the presence of S-9 mix. researchgate.netnih.gov This metabolic deactivation is a key factor influencing the outcome of mutagenicity assays. The selective metabolic deactivation of ICR compounds, including potentially this compound, may be related to their differential efficacy in pharmacological assays. researchgate.netnih.govresearchgate.net The lack of activity of hydroxylated compounds like this compound in certain mammalian cell mutation systems, such as the CHO/HGPRT forward mutation system, might be explained by their metabolic deactivation by cellular preparations. nih.govosti.gov

The following table summarizes the effect of metabolic activation systems on the mutagenicity of this compound in bacterial assays:

Assay SystemMetabolic Activation (S-9 Mix)Observed Mutagenic ActivityReference
Salmonella/microsome testPresenceDecreased researchgate.netnih.gov
Salmonella reversion testPresence (CHO cell prep)Decreased nih.gov
DNA-repair test in E. coliPresence (CHO cell prep)Decreased nih.gov

Inter-species Variability in Metabolic Capacity and Its Implications for Research Models

Inter-species variability in metabolic capacity plays a crucial role in how this compound is processed in different research models. Studies comparing the metabolic deactivation of related ICR compounds, such as ICR 191, have shown differences between species like mice and rats, and even among different organs within the same species (e.g., liver vs. lung). researchgate.netnih.gov Mouse liver S-9 fractions were found to be more effective at deactivating ICR 191 than rat liver S-9 fractions. researchgate.netnih.gov While direct comparative data for this compound across a wide range of species in the provided search results are limited, the observed variability with related compounds suggests that the metabolic fate and consequently the biological activity of this compound can differ significantly between species. This highlights the importance of considering the metabolic capabilities of the chosen research model when interpreting results from studies involving this compound. biorxiv.orgembopress.orgmdpi.com

Advanced Research Methodologies for Investigating Icr 191 Oh

Spectroscopic Techniques for Analyzing Compound-DNA Interactions (e.g., Absorption, Fluorescence Spectroscopy)

Spectroscopic methods, particularly absorption and fluorescence spectroscopy, are valuable tools for studying the interaction between small molecules and DNA. Changes in the absorption and fluorescence spectra of a compound upon binding to DNA can provide information about the binding mode, affinity, and the stoichiometry of the interaction.

For compounds like ICR 191 (a related acridine (B1665455) mutagen), changes in absorption and fluorescence spectra when titrated with DNA are characteristic of an intercalative binding mode. This involves the insertion of the planar aromatic ring system of the compound between the base pairs of the DNA double helix. nih.govacs.org Studies on ICR 191 have shown that titration with DNA leads to fluorescence quenching and a shift in the emission band, indicative of interaction. nih.gov The intrinsic association constant characterizing the binding of ICR 191 to DNA has been estimated using these methods. nih.gov While direct spectroscopic data specifically for ICR 191-OH interacting with DNA were not prominently found in the search results, the principles and techniques applied to related acridines like ICR 191 are directly applicable to understanding how this compound would be investigated using these methods. nih.govacs.orgresearchgate.netrsc.orgmums.ac.ir Absorption spectroscopy can reveal changes in the compound's electronic transitions upon binding to DNA, often resulting in hypochromism (decrease in absorbance) and bathochromism (red shift) or hypsochromism (blue shift) of the absorption maxima. acs.orgresearchgate.net Fluorescence spectroscopy can detect changes in fluorescence intensity (quenching or enhancement) and shifts in emission wavelengths, providing further evidence of binding and information about the microenvironment of the bound molecule. nih.govacs.orgresearchgate.netrsc.orgmums.ac.ir

Application of Flow Cytometry for Assessment of DNA Damage Markers (e.g., γH2AX Phosphorylation)

Flow cytometry is a powerful technique used to analyze characteristics of individual cells in a population, including the assessment of DNA damage markers. One such widely used marker is the phosphorylated form of histone H2AX, known as γH2AX. nih.govnih.govresearchgate.net Phosphorylation of H2AX at serine 139 (γH2AX) is a rapid and sensitive cellular response to the induction of DNA double-strand breaks (DSBs). nih.govnih.gov

Flow cytometry allows for the quantitative detection of γH2AX expression in thousands of cells, often in conjunction with DNA content analysis (e.g., using propidium (B1200493) iodide staining) to assess DNA damage in different phases of the cell cycle (G1, S, G2/M). nih.govnih.govpnas.org Studies investigating the genotoxic effects of related acridine mutagens like ICR 191 have utilized flow cytometry to measure the induction of γH2AX phosphorylation in treated cells. nih.gov For example, exposure of human promyelocytic HL-60 cells to ICR 191 was shown to induce a significant increase in γH2AX expression, particularly in DNA replicating cells (S-phase), as measured by flow cytometry. nih.gov This demonstrates the utility of this method for assessing the DNA damaging potential of ICR 191 and, by extension, structurally related compounds like this compound. The method involves immunocytochemical detection of phosphorylated H2AX using specific antibodies and subsequent analysis by flow cytometry. nih.govresearchgate.netresearchgate.net

Chromatographic Separations (e.g., HPLC) for Isolation and Analysis of Metabolites and Impurities

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, isolation, and analysis of chemical compounds, including the detection and quantification of metabolites and impurities. nih.govnih.govbiomedres.us HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the context of investigating compounds like this compound, HPLC can be used to analyze the purity of the synthesized compound and to identify and quantify any related impurities. nih.govbiomedres.us Furthermore, if metabolic studies are conducted, HPLC is crucial for separating and analyzing the various metabolites formed after the compound is processed by biological systems (e.g., liver enzymes). nih.govnih.govresearchgate.net Studies on related ICR compounds, including this compound, have employed HPLC analysis. nih.govresearchgate.net For instance, HPLC has been used to fractionate ICR chemicals and provide evidence that even purified this compound can induce frameshift errors, suggesting that its mutagenic activity is not solely due to impurities. nih.govresearchgate.net HPLC analysis has also been used to study the metabolic deactivation of ICR compounds in the presence of S-9 mix (a metabolic activation system), revealing the appearance of new distinct peaks corresponding to metabolites. nih.gov Hyphenated techniques, combining HPLC with detectors like mass spectrometry (HPLC-MS), are particularly powerful for identifying and characterizing unknown metabolites and impurities based on their mass-to-charge ratio and fragmentation patterns. nih.govbiomedres.usresearchgate.net

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are a cornerstone of the research into compounds like this compound to evaluate their potential to cause damage to genetic material. These assays are conducted in controlled laboratory settings using bacterial or mammalian cells.

Bacterial Reverse Mutation Test (Ames Test) Utilizing Salmonella typhimurium Strains (e.g., TA1537)

The bacterial reverse mutation test, commonly known as the Ames test, is a widely used assay to assess the mutagenic potential of chemicals. poly-ond.comnih.govhoward-foundation.comnih.govresearchgate.net The test utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs, meaning they require histidine for growth due to mutations in the histidine operon. poly-ond.comhoward-foundation.comnih.govresearchgate.net These strains are designed to detect different types of mutations, such as base-pair substitutions and frameshift mutations. poly-ond.comnih.gov

This compound is known to induce frameshift mutations. nih.govresearchgate.netnih.gov Strains like Salmonella typhimurium TA1537 are particularly sensitive to frameshift mutagens. nih.govresearchgate.netpoly-ond.comhoward-foundation.com In the Ames test, the bacteria are exposed to the test compound in the presence or absence of a metabolic activation system (typically S-9 mix, derived from rodent liver). poly-ond.comnih.govhoward-foundation.comnih.gov A positive result is indicated by an increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine and thus can grow on histidine-deficient media) compared to control plates. poly-ond.comnih.govresearchgate.net Studies have shown that this compound reverts Salmonella typhimurium strain TA1537, indicating its ability to induce frameshift mutations. nih.govresearchgate.net Its mutagenic activity in this strain has been reported to be within a narrow range. nih.govresearchgate.net

Here is an example of how data from an Ames test with this compound might be presented, based on typical Ames test results for frameshift mutagens in TA1537:

StrainS-9 MixConcentration (µ g/plate )Revertant Colonies per Plate (Mean ± SD)Fold Increase over Control
TA1537-S9010 ± 31.0
TA1537-S90.115 ± 51.5
TA1537-S90.550 ± 105.0
TA1537-S91.0120 ± 2512.0
TA1537+S9012 ± 41.0
TA1537+S90.118 ± 61.5
TA1537+S90.545 ± 93.8
TA1537+S91.090 ± 207.5

Note: This table presents illustrative data based on the description of this compound's activity in TA1537. Actual experimental results may vary.

Mammalian Cell Gene Mutation Assays (e.g., CHO/HGPRT System)

Mammalian cell gene mutation assays are used to detect mutations at specific gene loci in cultured mammalian cells. The Chinese Hamster Ovary (CHO)/HGPRT system is a well-established assay for this purpose. researchgate.netosti.govnih.govosti.gov This system measures mutations at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus, which is located on the X chromosome. nih.govosti.gov Cells with a functional HGPRT enzyme can utilize hypoxanthine (B114508) and guanine (B1146940) from the salvage pathway. Mutations that inactivate the hprt gene render cells resistant to the cytotoxic purine (B94841) analog 6-thioguanine (B1684491) (TG), which is normally metabolized by HGPRT into a toxic compound. researchgate.netosti.govosti.gov

Exposure of CHO cells to a mutagen like ICR 191 can induce mutations at the hprt locus, leading to TG resistance. researchgate.netosti.gov The frequency of TG-resistant colonies is then measured to quantify the mutagenic potency of the test compound. researchgate.netosti.govosti.gov While direct studies specifically detailing this compound's activity in the CHO/HGPRT system were not extensively found, the system has been used to study the mutagenicity of various agents, including related ICR compounds. researchgate.netosti.govnih.govosti.gov The assay involves treating CHO cells with the test compound, allowing for a phenotypic expression period (to allow for degradation of existing HGPRT enzyme and mRNA), and then selecting for TG-resistant mutants. osti.govosti.gov The quantitative nature of the CHO/HGPRT system allows for the study of dose-response relationships and structure-activity relationships of chemical mutagens. researchgate.netosti.gov

Chromosome Aberration Tests in Cultured Cells

Chromosome aberration tests in cultured mammalian cells are used to detect structural and numerical changes in chromosomes induced by a test substance. nih.govnih.govjst.go.jprjptonline.org Clastogenic agents can cause breaks or rearrangements in chromosomes, while aneugenic agents can interfere with chromosome segregation, leading to changes in chromosome number (aneuploidy).

The in vitro chromosome aberration test typically involves treating cultured mammalian cells (such as Chinese Hamster Lung (CHL) cells or human lymphocytes) with the test compound in the presence and absence of a metabolic activation system. nih.govjst.go.jprjptonline.org After treatment and a recovery period, the cells are arrested at metaphase, and chromosomes are stained and analyzed microscopically for various types of aberrations, including breaks, gaps, rearrangements, and polyploidy. nih.govjst.go.jp An increase in the frequency of aberrant metaphases in treated cultures compared to control cultures indicates that the test compound is clastogenic or aneugenic. jst.go.jprjptonline.org While specific data on chromosome aberrations induced solely by this compound were not a primary focus of the search results, related studies using chromosome aberration tests in CHL cells have been conducted to evaluate the genotoxicity of other substances, with ICR 191 sometimes used as a positive control for frameshift mutagenesis in other assays. nih.govjst.go.jp The methodology involves culturing cells, exposing them to the test substance, harvesting at appropriate times, preparing slides, and analyzing metaphase cells for chromosomal abnormalities. nih.govjst.go.jprjptonline.org

Biophysical Techniques for Characterizing Interactions with Nanoparticles (e.g., Dynamic Light Scattering, Isothermal Titration Calorimetry)

The interaction of small molecules like this compound with nanoparticles is a critical area of research, particularly in the context of potential drug delivery systems or understanding environmental impacts. Biophysical techniques such as Dynamic Light Scattering (DLS) and Isothermal Titration Calorimetry (ITC) are invaluable tools for characterizing these interactions, providing insights into size changes, aggregation, and the thermodynamics of binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular interaction, providing a complete thermodynamic profile of the binding event tainstruments.comnih.gov. This includes determining the binding affinity (association constant, Ka or dissociation constant, Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction nih.gov. ITC is particularly effective for analyzing nanoparticle-ligand interactions, as it quantifies the thermodynamic parameters in situ nih.gov. Research on the interaction between platinum nanoparticles (PtNPs) and ICR 191 has successfully utilized ITC to characterize the binding. These experiments involved titrating ICR 191 into a solution of PtNPs, allowing for the direct measurement of heat changes associated with the interaction researchgate.netomicsdi.org. From these measurements, the enthalpy change (ΔH) for the interaction of ICR 191 with PtNPs was determined to be -4.01 ± 0.23 kcal mol-1 researchgate.net. This negative enthalpy change indicates that the binding process is exothermic. ITC provides crucial thermodynamic data that complements the size information obtained from DLS, offering a more comprehensive understanding of how this compound interacts with different nanoparticle surfaces.

Together, DLS and ITC provide complementary information for characterizing the interactions between this compound and nanoparticles. DLS reveals changes in particle size and aggregation state, while ITC quantifies the energetics and thermodynamics of the binding process. These biophysical techniques are essential for elucidating the nature and strength of these interactions, which is vital for applications ranging from targeted delivery to environmental fate assessment of nanoparticles in the presence of compounds like this compound.

Here is a summary of some research findings using DLS and ITC for characterizing ICR 191 interactions with nanoparticles:

Nanoparticle TypeTechniqueObservation/FindingCitation
Silver Nanoparticles (AgNP-MUA)DLSIncrease in aggregate size upon addition of ICR 191. mdpi.com
Platinum Nanoparticles (PtNPs)DLSOverall average aggregate size of 75.07 nm with ICR 191. researchgate.net
Platinum Nanoparticles (PtNPs)ITCEnthalpy change (ΔH) of -4.01 ± 0.23 kcal mol-1. researchgate.net

Academic Applications and Future Research Trajectories

Utilization of ICR 191-OH as a Mechanistic Probe in DNA Repair and Replication Studies

Research has utilized this compound to probe the mechanisms of DNA repair and replication. Studies involving acridine (B1665455) half-mustards like ICR-191 have shown that these compounds can induce frameshift mutations. nih.govpsu.edu The mutagenic activity of ICR-191 is linked to its ability to intercalate into DNA and potentially form adducts, particularly at guanine (B1146940) N7 atoms. nih.govresearchgate.net While this compound itself is reported to be non-mutagenic, studies comparing it to mutagenic ICR compounds like ICR-191 suggest that the presence of a 2-chloroethyl group is necessary for mutation induction. researchgate.netosti.gov However, analysis of highly purified this compound has provided evidence that it can also induce frameshift errors, albeit with a narrow range of mutagenic activity. nih.gov The interaction of this compound with DNA and its potential to induce DNA damage have made it relevant in studies investigating cellular responses to genotoxic agents, including DNA repair pathways.

ICR-191, a related compound, has been used in studies to isolate somatic cell mutants resistant to retrovirus replication, indicating its utility in identifying genes and pathways involved in viral infection processes and potentially DNA replication fidelity. molbiolcell.org The induction of DNA damage by intercalating agents like ICR-191 can lead to the formation of "cleavable complexes" and the collision of replication forks, resulting in DNA double-strand breaks, which are critical lesions studied in DNA repair research. nih.gov

Contributions to the Fundamental Understanding of Chemical Mutagenesis and Carcinogenesis Initiation

This compound and its related acridine mutagens have significantly contributed to the understanding of chemical mutagenesis, particularly the induction of frameshift mutations. These compounds are known to induce both +1 and -1 frameshifts, with reactive acridines like ICR-191 being more potent inducers than simple acridines. psu.edu Studies have investigated the specificity of base substitutions induced by ICR-191, suggesting a mispairing mechanism involving guanine N7 adducts. nih.govresearchgate.net

While this compound has shown no activity in certain carcinogenicity studies where related compounds like ICR 170 induced lung adenomas, the molecular basis for the activity of ICR compounds, including intercalation into DNA, is relevant to understanding the initiation stage of carcinogenesis. nih.govnih.gov The deactivation of ICR compounds by metabolic enzymes in various tissues has also been studied, suggesting the existence of metabolically regulated thresholds in the initiation of cancer. nih.govpsu.edu

Exploration of Compounds Modulating this compound Interactions (e.g., Chlorophyllin, Platinum Nanoparticles)

Research has explored the modulation of interactions between acridine mutagens, including ICR compounds, and other substances. Chlorophyllin (CHL), a water-soluble derivative of chlorophyll, has been investigated for its ability to interact with acridine mutagens like ICR-191. Studies indicate a strong association between ICR-191 and chlorophyllin, which is even stronger than the association of ICR-191 with DNA. nih.govellinikahoaxes.grnih.govresearchgate.net This interaction can attenuate the binding of ICR-191 to DNA, suggesting chlorophyllin's potential as a "mutagen interceptor" that can neutralize the biological activity of aromatic compounds. nih.govnih.govresearchgate.net This competitive interaction reduces the concentration of the mutagen-DNA complex and can abolish mutagen-induced DNA damage in cells. nih.govnih.gov

Platinum nanoparticles (PtNPs) have also been investigated for their potential interactions with ICR-191. Studies have shown that PtNPs can interact with ICR-191, forming aggregates. semanticscholar.orgresearchgate.net This interaction can modulate the biological activity of ICR-191, suggesting the potential application of PtNPs as delivery platforms for biologically active substances, including those that interact with DNA. researchgate.net The aggregation of PtNPs with ICR-191 might decrease the concentration of free mutagen, reducing its availability to bacterial cells. researchgate.net

Table: Interaction of ICR-191 with Chlorophyllin

Interacting CompoundAssociation Constant (M⁻¹)Effect on ICR-191-DNA BindingReference
Chlorophyllin2.8 x 10⁵ ± 0.5 x 10⁵Attenuates binding, reduces mutagen-DNA complex nih.gov

Table: Interaction of ICR-191 with Platinum Nanoparticles

Interacting CompoundEnthalpy Change (kcal mol⁻¹)Effect on ICR-191 Mutagenic ActivityReference
Platinum Nanoparticles-4.01 ± 0.23Modulates activity, potentially reduces availability to cells researchgate.net

Development of Novel Experimental Systems for Predictive Mutagenicity Screening

Acridine mutagens, including ICR compounds, have been instrumental in the development and validation of experimental systems for predictive mutagenicity screening, such as the Ames test using Salmonella and E. coli. scbt.comre-place.be These tests utilize bacterial strains designed to detect different types of mutations, including frameshifts induced by compounds like ICR-191. psu.edure-place.bepnas.org While this compound is generally considered less mutagenic than ICR-191, its inclusion in some studies, even if primarily as a less active congener, contributes to understanding the structural requirements for mutagenicity within this class of compounds and refining screening methods. researchgate.netosti.govnih.gov The use of these compounds has helped to differentiate the types of mutations induced by various chemicals and to assess the influence of factors like metabolic activation or deactivation on mutagenic potential. psu.edunih.govpsu.edu

Unexplored Avenues in the Chemical Biology of Acridine Intercalators and this compound

Despite significant research, several unexplored avenues remain in the chemical biology of acridine intercalators and specifically this compound. Further research could delve deeper into the precise molecular interactions of this compound with different DNA structures and sequences, potentially utilizing advanced spectroscopic or structural techniques. While its mutagenic activity is reported to be low or absent compared to related compounds with the chloroethyl group, a more detailed investigation into potential subtle genotoxic effects or non-canonical interactions could be warranted, especially considering evidence of frameshift induction by purified this compound. researchgate.netosti.govnih.gov

The potential for this compound to interact with cellular components other than DNA, such as RNA or proteins, and the biological consequences of such interactions, represent another area for future exploration. Given the observed modulation of ICR-191 activity by compounds like chlorophyllin and platinum nanoparticles, further research could investigate the mechanisms underlying these interactions at a molecular level and explore the potential development of strategies to mitigate the effects of genotoxic acridines using such modulating agents. The application of novel experimental systems, such as advanced cell-based assays or in silico modeling, could provide further insights into the predictive toxicology and potential biological applications of this compound and related acridine derivatives.

Q & A

Q. How can contradictory data from mechanistic studies of this compound be resolved?

  • Methodological Answer : Apply systems biology approaches (e.g., gene regulatory network analysis) to identify context-dependent interactions. Use multi-omics integration (transcriptomics, proteomics) to distinguish direct effects from off-target pathways. Validate hypotheses via CRISPR-Cas9 knockout models or isotopic labeling .
  • Key Considerations : Perform sensitivity analysis on experimental variables (e.g., cell line specificity, assay conditions) to isolate confounding factors .

Q. What strategies optimize computational modeling of this compound’s interaction with its molecular targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for kinetic/thermodynamic profiling .
  • Key Considerations : Cross-validate computational models with experimental mutagenesis data to refine binding site predictions .

Q. How to ensure reproducibility in pharmacological studies of this compound across independent laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Share raw datasets, code, and metadata via open-access repositories (e.g., Zenodo). Use blinded analysis and third-party validation to minimize bias .
  • Key Considerations : Document batch-to-batch variability in compound synthesis and biological reagents (e.g., cell line authentication) .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small-sample studies to estimate posterior probabilities of effect sizes .
  • Key Considerations : Pre-register analysis plans to avoid post-hoc data dredging, aligning with FAIR data principles .

Q. How to address ethical challenges in preclinical-to-clinical translation of this compound?

  • Methodological Answer : Conduct risk-benefit analyses adhering to ICH E6 guidelines. Use anonymized datasets for preliminary human tissue studies and obtain IRB approval before in vivo trials. Implement Data Safety Monitoring Boards (DSMBs) for ongoing ethical oversight .
  • Key Considerations : Align research questions with public health significance to justify translational efforts .

Tables for Reference

Parameter Recommended Method Validation Criteria Source
Purity AssessmentHPLC (>95% purity)Retention time matching reference
Target EngagementSPR/ITCKD ≤ 1 µM, ΔG < -8 kcal/mol
ReproducibilityBlinded third-party validationInter-lab concordance (R² ≥ 0.85)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.